molecular formula C12H10INO2 B5847881 N-(4-iodophenyl)-5-methylfuran-2-carboxamide

N-(4-iodophenyl)-5-methylfuran-2-carboxamide

Cat. No.: B5847881
M. Wt: 327.12 g/mol
InChI Key: HFYRFRHMFLLVMS-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-5-methylfuran-2-carboxamide is a halogenated aromatic carboxamide featuring a furan ring substituted with a methyl group at the 5-position and an iodophenyl moiety at the para position of the phenylamine group. Its synthesis typically involves coupling 5-methylfuran-2-carbonyl chloride with 4-iodoaniline in a nucleophilic acyl substitution reaction . The iodine atom at the para position enhances molecular stability and influences binding interactions in biological systems, as seen in structurally related compounds used in imaging agents (e.g., ¹²³I-FP-CIT in SPECT imaging) .

Properties

IUPAC Name

N-(4-iodophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYRFRHMFLLVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 4-iodoaniline with 5-methylfuran-2-carboxylic acid. The process begins with the preparation of 4-iodoaniline, which can be obtained by the reaction of aniline with iodine in the presence of sodium bicarbonate . The resulting 4-iodoaniline is then reacted with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-iodophenyl)-5-methylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylcarboxamides

A key structural variation among analogs involves halogen substitution on the phenyl ring. For example:

Compound Name Substituents (Phenyl/Furan) Molecular Formula Key Properties/Activity
N-(4-Iodophenyl)-5-methylfuran-2-carboxamide 4-Iodo, 5-methylfuran C₁₂H₁₀INO₂ Enhanced stability, potential enzyme inhibition
N-(4-Bromophenyl)furan-2-carboxamide (3) 4-Bromo, unsubstituted furan C₁₁H₈BrNO₂ Synthesized via Suzuki-Miyaura coupling; used as a precursor for further derivatization
N-(4-Fluorophenyl)maleimide (19) 4-Fluoro C₁₀H₆FNO₂ IC₅₀ = 5.18 µM (MGL inhibition); comparable potency to iodinated analogs

Key Insight: Halogen size (F, Cl, Br, I) minimally affects inhibitory potency in monoamine glycerol lipase (MGL) assays. For instance, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 µM) and N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 µM) show nearly identical activity, suggesting steric and electronic effects are secondary to overall binding affinity .

Methoxy-Substituted Analogs

Methoxy groups on the phenyl ring alter solubility and metabolic stability:

  • 5-Iodo-N-(4-methoxyphenyl)furan-2-carboxamide (CAS 65065-03-4): Features a methoxy group at the phenyl para position and iodine at the furan 5-position. This structural isomer of the target compound exhibits distinct electronic properties due to the electron-donating methoxy group, which may reduce oxidative metabolism .
  • N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide (33) : A complex analog with methoxy and indazole substituents, demonstrating the role of extended aromatic systems in bromodomain inhibition .

Functionalized Furan Derivatives

  • N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4): Substitution at the furan 3-position and an amino group on the phenyl ring. Classified as acutely toxic (oral, H302) and a respiratory irritant (H335), highlighting the impact of substituent positioning on safety profiles .
  • N-(4-(Morpholinosulfonyl)phenyl)-5-methylfuran-2-carboxamide (28): Incorporates a morpholinosulfonyl group, improving solubility and bioavailability. Synthesized in 46% yield, this analog underscores the utility of sulfonamide groups in optimizing pharmacokinetics .

Biological Activity

N-(4-iodophenyl)-5-methylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural elements:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's electronic properties.
  • Iodophenyl Group : The presence of iodine enhances reactivity and may influence biological interactions through halogen bonding.
  • Carboxamide Functional Group : This moiety is crucial for the compound's interaction with biological targets.

The molecular formula is C12H10INO2C_{12}H_{10}INO_2 with a molecular weight of approximately 305.12 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Halogen Bonding : The iodine atom can enhance binding affinity to various biological macromolecules, potentially increasing the efficacy of the compound against certain targets.
  • Enzyme Inhibition : The furan moiety may interact with enzymes involved in metabolic pathways, leading to inhibition of specific enzymatic activities.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in therapeutic settings.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

This compound has shown promise in cancer research. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, particularly those associated with androgen receptor (AR) dependent cancers such as prostate cancer .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against a range of pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Activity

In vitro studies on prostate cancer cell lines revealed that this compound significantly inhibited cell growth:

Cell LineIC50 (µM)
LNCaP1.5
DU1453.0
PC32.0

The compound's ability to inhibit AR signaling pathways was confirmed through receptor binding assays, indicating its potential as a therapeutic agent in AR-dependent cancers .

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